6-Hydroxy-1-benzothiophene-3-carbaldehyde
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Overview
Description
6-Hydroxy-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form intermediates, which then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-benzothiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Hydroxy-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-Hydroxy-1-benzothiophene-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar fused ring structure but contain an oxygen atom instead of sulfur.
Thiophene derivatives: These compounds have a thiophene ring but may lack the additional functional groups present in 6-Hydroxy-1-benzothiophene-3-carbaldehyde.
Uniqueness
This compound is unique due to its specific functional groups and the presence of both a benzene and thiophene ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H6O2S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
6-hydroxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O2S/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-5,11H |
InChI Key |
ILJDHSOPHPQWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=C2C=O |
Origin of Product |
United States |
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